molecular formula C22H24N4O4 B2870203 N-(2-((4-(benzyloxy)benzyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1351610-35-9

N-(2-((4-(benzyloxy)benzyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2870203
CAS RN: 1351610-35-9
M. Wt: 408.458
InChI Key: XKCQCBXTCUHZJB-UHFFFAOYSA-N
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Description

This compound is a type of organic compound known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It’s also related to the class of benzylamines , which are known for their reactivity and potential use in various fields such as health, laboratory synthesis, and other applications .

Scientific Research Applications

Antioxidant Activity

The compound has been studied for its in vitro antioxidant activity . It has shown promising results in decolorizing the purple-colored solution of DPPH, indicating its potential as an antioxidant agent . This could be particularly useful in research related to oxidative stress and its impact on various diseases.

Antimicrobial Activity

Research indicates that the compound and its metal complexes exhibit significant antimicrobial activities against bacterial strains such as S. aureus, B. subtilis, P. aeruginosa, E. coli, and fungal strains like A. niger and C. albicans . This suggests its application in developing new antimicrobial agents.

Molecular Docking Studies

The compound has been used in molecular docking studies with enzymes like C. albicans sterol 14-alpha demethylase. The results suggest that it can bind effectively, which implies its potential use in designing enzyme inhibitors .

Synthesis of Metal Complexes

It serves as a ligand in the synthesis of various metal complexes . These complexes have been characterized and analyzed for their stability and reactivity, which is essential in materials science and catalysis research .

Structural Analysis

The compound’s structure has been determined through X-ray crystallography , providing detailed insights into its molecular configuration . This information is crucial for the synthesis of structurally related compounds and for understanding structure-activity relationships.

Antimycobacterial Evaluation

There is evidence of the compound being evaluated for its antimycobacterial properties . This could lead to the development of new treatments for diseases caused by mycobacteria, such as tuberculosis .

Transition Metal Complexes

The compound has been used to derive transition metal complexes with potential applications in magnetic, optical, and electronic devices due to their unique properties .

Mechanism of Action

Target of Action

The primary target of this compound is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses.

Mode of Action

It is known that the compound interacts with its target, leukotriene a-4 hydrolase, and potentially inhibits its activity . This inhibition could lead to a decrease in the production of leukotrienes, thereby reducing inflammation and allergic responses.

Biochemical Pathways

The compound affects the leukotriene biosynthesis pathway. By inhibiting Leukotriene A-4 hydrolase, it prevents the conversion of Leukotriene A4 to Leukotriene B4, a potent mediator of inflammation . The downstream effects of this inhibition could include a reduction in inflammation and allergic responses.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of Leukotriene A-4 hydrolase. This could result in a decrease in the production of leukotrienes, leading to a reduction in inflammation and allergic responses .

properties

IUPAC Name

3-methoxy-1-methyl-N-[2-oxo-2-[(4-phenylmethoxyphenyl)methylamino]ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-26-14-19(22(25-26)29-2)21(28)24-13-20(27)23-12-16-8-10-18(11-9-16)30-15-17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCQCBXTCUHZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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